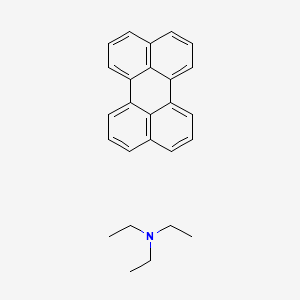
N,N-diethylethanamine;perylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethylethanamine;perylene: is a compound that combines the properties of an amine (N,N-diethylethanamine) and a polycyclic aromatic hydrocarbon (perylene). N,N-diethylethanamine is a tertiary amine, while perylene is known for its aromaticity and stability. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions:
N,N-diethylethanamine: can be synthesized through the alkylation of diethylamine with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction.
Perylene: can be synthesized through the cyclization of naphthalene derivatives under high-temperature conditions. The process often involves the use of catalysts such as aluminum chloride or ferric chloride.
Industrial Production Methods:
N,N-diethylethanamine: is produced industrially by the continuous alkylation of diethylamine with ethylene in the presence of a catalyst.
Perylene: is produced through the catalytic cyclization of naphthalene derivatives in large-scale reactors, followed by purification processes such as recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation reactions to form N,N-diethylacetamide. Perylene can be oxidized to form perylenequinone.
Reduction: Perylene can be reduced to form dihydroperylene under hydrogenation conditions.
Substitution: N,N-diethylethanamine can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Alkyl halides such as methyl iodide or ethyl bromide are used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: N,N-diethylacetamide and perylenequinone.
Reduction: Dihydroperylene.
Substitution: Quaternary ammonium salts.
科学的研究の応用
Chemistry:
N,N-diethylethanamine: is used as a base in organic synthesis and as a catalyst in various chemical reactions.
Perylene: is used as a precursor for the synthesis of organic semiconductors and dyes.
Biology:
N,N-diethylethanamine: is used in the synthesis of pharmaceuticals and agrochemicals.
Perylene: derivatives are used as fluorescent probes in biological imaging.
Medicine:
N,N-diethylethanamine: is used in the formulation of local anesthetics and other therapeutic agents.
Perylene: derivatives are being explored for their potential use in photodynamic therapy for cancer treatment.
Industry:
N,N-diethylethanamine: is used as a corrosion inhibitor and as an additive in lubricants.
Perylene: is used in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
N,N-diethylethanamine:
- Acts as a nucleophile in organic reactions, facilitating the formation of new chemical bonds.
- In biological systems, it can interact with enzymes and receptors, modulating their activity.
Perylene:
- Exhibits strong π-π interactions due to its aromatic structure, making it useful in electronic applications.
- In biological systems, perylene derivatives can generate reactive oxygen species upon light activation, leading to cell damage and apoptosis.
類似化合物との比較
N,N-dimethylethanamine: Similar to N,N-diethylethanamine but with two methyl groups instead of ethyl groups.
N,N-diisopropylethanamine: Similar to N,N-diethylethanamine but with isopropyl groups instead of ethyl groups.
Anthracene: Similar to perylene but with three fused benzene rings instead of four.
Uniqueness:
N,N-diethylethanamine: has a higher nucleophilicity compared to N,N-dimethylethanamine due to the larger ethyl groups.
Perylene: has a more extended π-conjugation system compared to anthracene, resulting in better electronic properties for applications in organic electronics.
特性
CAS番号 |
92752-13-1 |
|---|---|
分子式 |
C26H27N |
分子量 |
353.5 g/mol |
IUPAC名 |
N,N-diethylethanamine;perylene |
InChI |
InChI=1S/C20H12.C6H15N/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17;1-4-7(5-2)6-3/h1-12H;4-6H2,1-3H3 |
InChIキー |
WQSVBIVXJKFBIF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



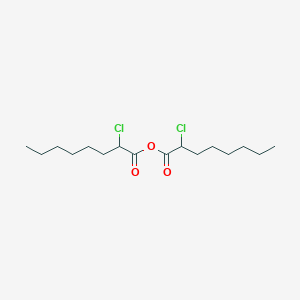
![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
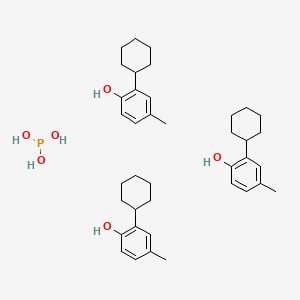
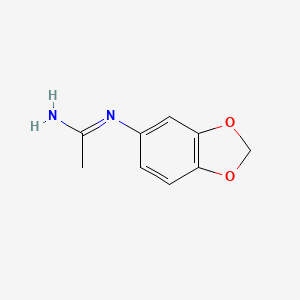
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
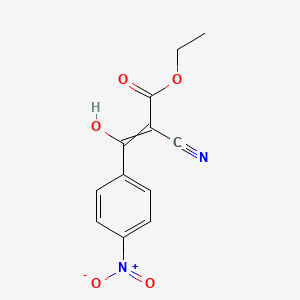

![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
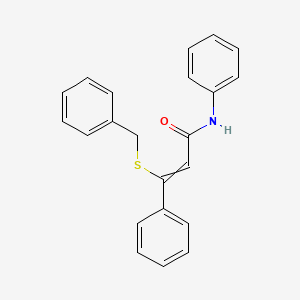
![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)

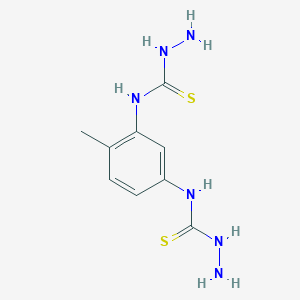
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
